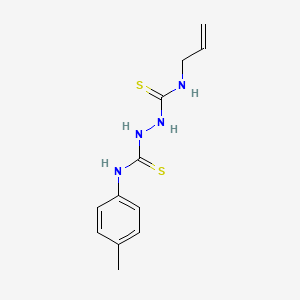
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. These compounds are characterized by the presence of a hydrazine group (-NH-NH-) bonded to various substituents. This particular compound features a 4-methylphenyl group and a prop-2-en-1-yl group attached to the hydrazine moiety, along with two thioamide groups (-CSNH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methylphenylhydrazine with prop-2-en-1-yl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarboxamide: Similar structure but with carboxamide groups instead of thioamide groups.
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide: Similar structure but with different substituents on the hydrazine moiety.
The uniqueness of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C12H16N4S2/c1-3-8-13-11(17)15-16-12(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,15,17)(H2,14,16,18) |
InChI Key |
IWDUEZBOPOBMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















